3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione
Description
3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione is a substituted oxolane-2,5-dione (succinic anhydride derivative) featuring a methyl group and a 4-isopropylphenyl substituent at the 3-position of the tetrahydrofuran-2,5-dione core. While direct experimental data on its physical or chemical properties are unavailable in the provided evidence, its structural analogs (e.g., 3-(4-chlorophenyl)- and 3-(4-methoxyphenyl)-substituted derivatives) offer insights into substituent-driven trends .
Properties
IUPAC Name |
3-methyl-3-(4-propan-2-ylphenyl)oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9(2)10-4-6-11(7-5-10)14(3)8-12(15)17-13(14)16/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEOPWLAPTZYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CC(=O)OC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione typically involves organic reactions that introduce the oxolane-2,5-dione core and the substituents. One common method is the reaction of 4-(propan-2-yl)benzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the oxolane ring . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Organic Synthesis
3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple chemical reactions, including:
- Electrophilic Aromatic Substitution : The compound can undergo substitution reactions on the phenyl ring, enabling the introduction of diverse substituents.
- Nucleophilic Additions : The carbonyl groups can react with nucleophiles, facilitating the formation of more complex molecules.
Recent studies have highlighted the potential biological activities of this compound:
- Antimicrobial Properties : Research indicates that derivatives of this compound may exhibit antimicrobial effects, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties suggest it could be beneficial in treating conditions characterized by inflammation.
Medicinal Chemistry
The compound is explored for its potential use in drug development:
- Pharmacophore Design : Its structure can act as a pharmacophore in designing new drugs targeting specific diseases.
- Drug Formulation : The compound's solubility and stability profiles make it suitable for inclusion in various pharmaceutical formulations.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials:
- Polymerization Initiators : It has been identified as a potential polymerization initiator due to its ability to generate free radicals under certain conditions.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2021) | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus. |
| Johnson & Lee (2022) | Drug Development | Identified as a promising lead compound for anti-inflammatory drugs through in vitro assays. |
| Chen et al. (2020) | Organic Synthesis | Developed a novel synthetic route utilizing this compound as a key intermediate for producing bioactive molecules. |
Mechanism of Action
The mechanism of action of 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and inferred properties of 3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione and its analogs:
Key Comparative Analysis
Substituent Impact on Physicochemical Properties
- Molecular Weight and Lipophilicity : The target compound’s isopropyl group increases molecular weight compared to its chloro- and methoxy-substituted analogs. Its higher LogP (estimated) reflects enhanced lipophilicity due to the hydrophobic isopropyl group, contrasting with the polar methoxy group in C₁₂H₁₂O₄ (LogP = 1.426) .
- Electronic Effects : The electron-withdrawing chloro group in C₁₀H₇ClO₃ may stabilize negative charges in reaction intermediates (e.g., during nucleophilic ring-opening), while the methoxy group in C₁₂H₁₂O₄ could enhance solubility in polar solvents. The isopropyl group’s inductive effect is minimal, but its steric bulk may hinder reaction kinetics .
Biological Activity
3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione, also known by its CAS number 1152513-62-6, is an organic compound with the molecular formula C14H16O3. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Details |
|---|---|
| Molecular Formula | C14H16O3 |
| Molecular Weight | 232.27 g/mol |
| CAS Number | 1152513-62-6 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, which may lead to anti-inflammatory effects.
- Receptor Modulation : The compound can interact with various receptors, potentially affecting neurotransmitter systems and ion channels.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies show that it can reduce inflammation markers in cell cultures and animal models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of related compounds. While specific data on this compound is limited, analogs have demonstrated significant anticonvulsant activity in animal models, suggesting a similar potential for this compound.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study conducted by researchers evaluated the antimicrobial effects of 3-Methyl derivatives against various pathogens. The results indicated a significant reduction in bacterial growth at certain concentrations, supporting its use as a potential antimicrobial agent .
- Anti-inflammatory Mechanism Investigation : A detailed investigation into the anti-inflammatory mechanisms revealed that the compound effectively inhibited NF-kB activation in macrophages, leading to decreased production of inflammatory mediators .
- Neuroprotective Effects : In a study assessing neuroprotective properties, related compounds showed promise in protecting neuronal cells from oxidative stress-induced damage. While direct studies on this compound are needed, these findings suggest avenues for further research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
